molecular formula F(CF2)6(CH2)8H<br>C14H17F13 B161206 1-(Perfluorohexyl)octane CAS No. 133331-77-8

1-(Perfluorohexyl)octane

Cat. No.: B161206
CAS No.: 133331-77-8
M. Wt: 432.26 g/mol
InChI Key: WRYIIOKOQSICTB-UHFFFAOYSA-N
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Description

1-(Perfluorohexyl)octane, also known as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradecane, is a semifluorinated alkane with the molecular formula C14H17F13. This compound is characterized by its unique structure, which includes six perfluorinated carbon atoms and eight hydrogenated carbon atoms. It is known for its high chemical stability, low surface tension, and inert nature, making it valuable in various scientific and industrial applications .

Scientific Research Applications

1-(Perfluorohexyl)octane has a wide range of scientific research applications:

Safety and Hazards

1-(Perfluorohexyl)octane may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .

Future Directions

1-(Perfluorohexyl)octane has been recently introduced in Europe as a product to treat dry eye disease . It has been approved by the FDA for the treatment of signs and symptoms of dry eye disease by reducing tear film evaporation . Future research may focus on further understanding its mechanism of action and exploring other potential applications .

Biochemical Analysis

Biochemical Properties

1-(Perfluorohexyl)octane is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears .

Cellular Effects

The cellular effects of this compound are primarily observed in the context of dry eye disease. It is administered ophthalmically to alleviate symptoms of dry eye disease, increase tear film breakup time, and increase lipid layer thickness . These effects suggest that this compound may influence cell function by altering the stability of the tear film, which could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules present in the tear film .

Temporal Effects in Laboratory Settings

Given its use as a treatment for dry eye disease, it is likely that the effects of this compound on cellular function and the stability of the tear film would be observed over time in in vitro or in vivo studies .

Dosage Effects in Animal Models

Given its use in the treatment of dry eye disease, it is likely that the effects of this compound would vary with different dosages, with potential threshold effects observed in these studies .

Metabolic Pathways

Given its chemical structure and properties, it is likely that this compound interacts with enzymes or cofactors involved in lipid metabolism .

Transport and Distribution

Given its amphiphilic nature, it is likely that this compound is transported and distributed within cells and tissues via passive diffusion .

Subcellular Localization

Given its amphiphilic nature and its interactions with the tear film, it is likely that this compound is localized to the cell membrane .

Preparation Methods

1-(Perfluorohexyl)octane can be synthesized through several methods. One notable synthetic route involves the visible light-catalyzed olefin hydroalkylation reaction. This method uses perfluorohexyl iodoalkane and 1-octene as starting materials, with tertiary amines such as triethylamine or tributylamine as iodine atom seizing agents. The reaction is catalyzed by solid odorless mercaptans like triphenyl silanthiol, avoiding the generation of byproducts. This method is advantageous due to its mild reaction conditions, simplicity, and scalability .

Chemical Reactions Analysis

1-(Perfluorohexyl)octane undergoes various chemical reactions, including:

Common reagents used in these reactions include precious metal catalysts, tertiary amines, and solid odorless mercaptans. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(Perfluorohexyl)octane is unique due to its semifluorinated structure, which imparts exceptional chemical stability and low surface tension. Similar compounds include:

These compounds share some properties with this compound but differ in their specific applications and molecular structures.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYIIOKOQSICTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)6(CH2)8H, C14H17F13
Record name Tetradecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440585
Record name 1-(Perfluorohexyl)octane
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Molecular Weight

432.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133331-77-8
Record name Perfluorohexyloctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133331-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Perfluorohexyloctane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Perfluorohexyl)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Perfluorohexyl)octane
Source European Chemicals Agency (ECHA)
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Record name Perfluorohexyloctane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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